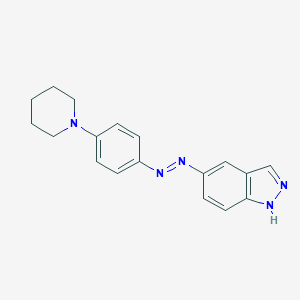
1H-indazol-5-yl-(4-piperidin-1-ylphenyl)diazene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4’-(N-Piperidinyl)phenylazo)indazole is a chemical compound with the molecular formula C18H19N5 and a molecular weight of 305.4 g/mol This compound is characterized by the presence of a piperidinyl group attached to a phenylazo group, which is further connected to an indazole ring
Métodos De Preparación
The synthesis of 5-(4’-(N-Piperidinyl)phenylazo)indazole typically involves the reaction of 4-(N-Piperidinyl)aniline with indazole diazonium salt under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as copper powder, to facilitate the formation of the azo bond. The reaction mixture is then purified using techniques like recrystallization or column chromatography to obtain the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), may be employed to achieve the desired quality standards .
Análisis De Reacciones Químicas
5-(4’-(N-Piperidinyl)phenylazo)indazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide. The oxidation reaction typically leads to the formation of corresponding nitroso or nitro derivatives.
Reduction: Reduction of the azo group can be achieved using reducing agents such as sodium dithionite or zinc dust in acidic conditions. This reaction results in the formation of the corresponding amine derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, where the piperidinyl or phenylazo groups are replaced by other functional groups.
Aplicaciones Científicas De Investigación
5-(4’-(N-Piperidinyl)phenylazo)indazole has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.
Medicine: Due to its potential therapeutic properties, 5-(4’-(N-Piperidinyl)phenylazo)indazole is explored as a lead compound for drug development. It is evaluated for its efficacy and safety in preclinical and clinical studies.
Industry: The compound finds applications in the development of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 5-(4’-(N-Piperidinyl)phenylazo)indazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways involved in its mechanism of action are subjects of ongoing research .
Comparación Con Compuestos Similares
5-(4’-(N-Piperidinyl)phenylazo)indazole can be compared with other similar compounds, such as:
5-(4’-(N-Morpholinyl)phenylazo)indazole: This compound has a morpholinyl group instead of a piperidinyl group. It may exhibit different chemical and biological properties due to the presence of the morpholinyl group.
5-(4’-(N-Pyrrolidinyl)phenylazo)indazole: In this compound, the piperidinyl group is replaced by a pyrrolidinyl group. The change in the ring structure can affect its reactivity and interactions with biological targets.
5-(4’-(N-Piperazinyl)phenylazo)indazole: This compound contains a piperazinyl group, which may impart different chemical and biological characteristics compared to the piperidinyl group.
Propiedades
Número CAS |
122168-72-3 |
|---|---|
Fórmula molecular |
C18H19N5 |
Peso molecular |
305.4 g/mol |
Nombre IUPAC |
1H-indazol-5-yl-(4-piperidin-1-ylphenyl)diazene |
InChI |
InChI=1S/C18H19N5/c1-2-10-23(11-3-1)17-7-4-15(5-8-17)20-21-16-6-9-18-14(12-16)13-19-22-18/h4-9,12-13H,1-3,10-11H2,(H,19,22) |
Clave InChI |
BKTUVLHICOQRJQ-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2=CC=C(C=C2)N=NC3=CC4=C(C=C3)NN=C4 |
SMILES canónico |
C1CCN(CC1)C2=CC=C(C=C2)N=NC3=CC4=C(C=C3)NN=C4 |
Sinónimos |
5-(4'-(N-piperidinyl)phenylazo)indazole 5PI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



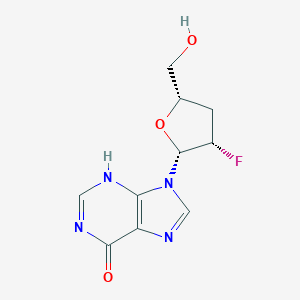

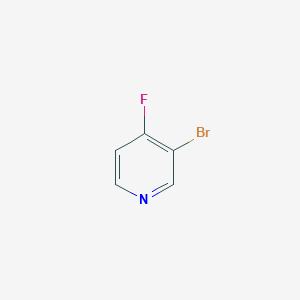
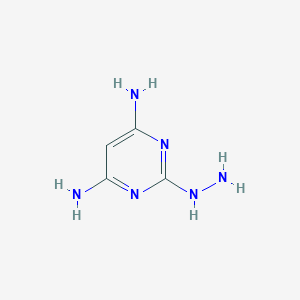


![1-[(4-Methoxyphenyl)sulfonyl]piperazine](/img/structure/B38441.png)


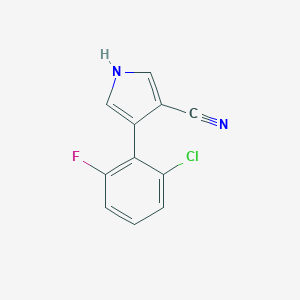

![3,6-Bis[[tert-butyl(dimethyl)silyl]oxy]xanthen-9-one](/img/structure/B38454.png)

